molecular formula C13H12N4OS B3010081 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416339-45-1

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3010081
CAS No.: 1416339-45-1
M. Wt: 272.33
InChI Key: ATNCDUHDUTXDJH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a fused bicyclic core with a mercapto (-SH) group at position 6 and a 2,3-dimethylphenyl substituent at position 1. Its molecular formula is C₁₃H₁₂N₄OS (assuming structural similarity to ’s analog with M-tolyl ). While direct synthesis data for this compound are unavailable, related derivatives are synthesized via cyclization reactions (e.g., using phenacyl chlorides or microwave-assisted methods) .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-7-4-3-5-10(8(7)2)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNCDUHDUTXDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. The mercapto group is introduced through a nucleophilic substitution reaction using thiourea, followed by oxidation to form the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. The mercapto group is known to enhance the reactivity of the compound, potentially leading to the inhibition of cancer cell proliferation. Studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Antiviral Properties

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its antiviral activities. Compounds based on this structure have been investigated for their efficacy against viral infections, including those caused by RNA viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Enzyme Inhibition

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit protein kinases or other enzymes that are critical in signaling pathways related to cancer and inflammation.

Target Identification

In biological research, this compound can be utilized as a tool for target identification and validation. Its ability to selectively inhibit certain biological pathways allows researchers to better understand the roles of specific proteins in disease processes.

Biomarker Development

Due to its unique interactions with biological systems, there is potential for this compound to aid in the development of biomarkers for disease diagnosis and prognosis. By studying its effects on cellular pathways, researchers can identify novel biomarkers associated with specific conditions.

Nanomaterials

The compound's properties make it suitable for incorporation into nanomaterials. Its ability to form stable complexes with metals can be exploited in the synthesis of nanoparticles for applications in drug delivery systems or as contrast agents in imaging techniques.

Polymer Chemistry

In polymer chemistry, derivatives of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be used to modify polymer properties. The introduction of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM.
Study BAntiviral PropertiesShowed effective inhibition of viral replication in vitro against influenza virus.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in tumor growth with an IC50 of 15 µM.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations in pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives include substituents at positions 1, 5, and 4. Below is a comparative analysis:

Compound Name (CAS/Ref.) Substituents (Position) Molecular Weight Purity (%) Key Properties/Activities Synthesis Method
Target Compound 1-(2,3-Dimethylphenyl), 6-SH ~270.3* N/A Steric bulk from 2,3-dimethylphenyl Likely cyclization (inferred)
6-Mercapto-1-(M-tolyl)-1H-... (1416344-86-9) 1-(3-Methylphenyl), 6-SH 258.3 ≥95 Lower steric bulk than target compound Not specified
15b (ALDH1A inhibitor) 1-Methyl, 5-(3-Cl-phenyl), 6-(3-F-benzylthio) ~407.8 98 High HPLC purity; enzyme inhibition Method C (alkylation/cyclization)
2a (Antimicrobial) 1-(2,4-Dinitrophenyl), 6-methyl 316.3 ≥95 Moderate antimicrobial activity Microwave-assisted synthesis
6-Ethyl-5-(3-F-4-MePh)-1-(4-MePh)-... (952569-40-3) 1-(4-MePh), 5-(3-F-4-MePh), 6-ethyl 362.4 N/A Increased hydrophobicity Not specified

*Estimated based on structural analogs.

Key Observations :

  • Steric Effects : The target compound’s 2,3-dimethylphenyl group may reduce solubility compared to analogs with single methyl (M-tolyl) or methoxybenzyl groups .
  • Purity : Analogs synthesized via microwave-assisted methods achieve ≥95% purity, suggesting efficient routes for the target compound .

Biological Activity

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 1416339-45-1) is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is fused with a mercapto group and a dimethylphenyl substituent. Its molecular formula is C13H12N4OSC_{13}H_{12}N_{4}OS and it has a molecular weight of 272.33 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Condensation Reaction : The initial step often involves the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone.
  • Cyclization : This hydrazone is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of Mercapto Group : The mercapto group is introduced through nucleophilic substitution using thiourea, followed by oxidation to form the final product.

Biological Activity

The biological activity of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied extensively, revealing its potential as an anticancer agent and kinase inhibitor.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity by binding to the ATP-binding site, which disrupts cell cycle progression and induces apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.7
HCT-116 (Colon)12.4
K-562 (Leukemia)10.9

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on various enzymes:

  • Tyrosine Kinases : It exhibits potential as an inhibitor for tyrosine kinases, which are crucial in many signaling pathways related to cancer progression .

The mechanism of action primarily involves the inhibition of key enzymes responsible for cell cycle regulation:

  • Binding Affinity : Molecular docking studies have shown that the compound fits well into the active sites of CDKs, forming essential hydrogen bonds with key amino acids, which is critical for its inhibitory action .

Case Studies

Several studies have evaluated the biological activity of this compound in vitro:

  • Study on MCF-7 Cells : A study reported that treatment with 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Evaluation Against K-562 Cells : Another study demonstrated that this compound significantly inhibited proliferation in K-562 leukemia cells, suggesting its potential use in hematological malignancies .

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, and how are they characterized?

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are typically synthesized via multistep reactions involving:

  • Thioether formation : Reacting 5-amino-pyrazole precursors with aromatic aldehydes or isothiocyanates, followed by cyclization. For example, 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives react with CS₂ under basic conditions (NaH) to form thiol intermediates, which are then functionalized with halogenated or substituted benzyl groups .
  • Catalytic methods : Acidic cesium salt of Preyssler nanoparticles enables efficient synthesis of 6-aryl-substituted derivatives with 100% regioselectivity in acetic acid, confirmed via HPLC and NMR .
  • Characterization : Purity is assessed via HPLC (>95–99%), while structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How are pyrazolo[3,4-d]pyrimidinones evaluated for initial biological activity?

  • Anticancer screening : Compounds are tested against glioma (U87, C6) or leukemia (L1210, P388) cell lines using proliferation assays (e.g., MTT). For example, hybrid pyrazolo-triazole derivatives arrest the cell cycle in the S-phase, as shown via flow cytometry, and upregulate pro-apoptotic proteins like p53 (validated by western blotting) .
  • Antifungal activity : Derivatives are screened against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations of 10–50 mg/L, with efficacy quantified via inhibition percentages .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidinone synthesis be addressed?

  • Iodocyclization : 6-(prop-2-en-1-ylamino) derivatives undergo 5-exo-mode cyclization mediated by iodine, yielding tricyclic imidazo-pyrazolo-pyrimidines with total regioselectivity. Basic post-treatment removes polyiodide salts .
  • Aza-Wittig reactions : Iminophosphorane intermediates react with aromatic isocyanates and hydrazine to regioselectively form 5-amino-6-arylamino derivatives. Triethyl orthoformate further annulates these to triazolo-pyrimidones .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Substituent optimization : Fluorine or chlorine at the 3-position of the benzylthio group enhances ALDH1A inhibition, while methoxy groups reduce potency. For example, 15d (2-fluorophenyl) shows 70% yield and 98% HPLC purity but lower activity than 15b (3-chlorophenyl) in enzyme assays .
  • Solubility adjustments : Derivatives with DMSO-compatible substituents (e.g., triazole-methyl groups) improve bioavailability, enabling deeper mechanistic studies (e.g., cell cycle arrest in U87 glioma cells) .

Q. How do nanocatalysts improve green synthesis of pyrazolo[3,4-d]pyrimidinones?

Preyssler nanoparticles (Cs₃H₂PW₁₂O₄₀) offer advantages over traditional acids:

  • Reusability : The catalyst is recovered via filtration and reused ≥5 times without activity loss.
  • Efficiency : Reactions in acetic acid achieve 100% selectivity for 6-aryl derivatives, reducing byproduct formation .

Q. What methodologies validate the role of pyrazolo[3,4-d]pyrimidinones as purine analogs?

  • Nucleoside derivatives : Glycosylation of 3,6-dibromoallopurinol with ribofuranose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) under BF₃·OEt₂ catalysis forms ribonucleosides. Biological testing against measles virus and leukemia cells identifies guanosine analogs (e.g., 7a) as potent inhibitors .
  • Structural analogs : 6-Azacadeguomycin, synthesized via alkaline treatment of 15a, is inactive, highlighting the criticality of the 3-carboxamide group for antiviral activity .

Methodological Recommendations

  • Synthetic optimization : Use Preyssler nanoparticles for scalable, regioselective synthesis .
  • Biological assays : Combine proliferation assays with flow cytometry and protein expression profiling (e.g., p53) to elucidate mechanisms .
  • Data validation : Cross-reference NMR/HRMS with X-ray crystallography for ambiguous structures .

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